5alpha-Stigmast-7-en-3beta-ol, acetate

Description

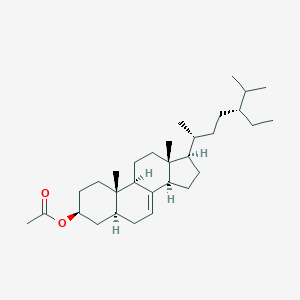

Structure

3D Structure

Properties

CAS No. |

14473-77-9 |

|---|---|

Molecular Formula |

C31H52O2 |

Molecular Weight |

456.7 g/mol |

IUPAC Name |

[(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C31H52O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h12,20-21,23-25,27-29H,8-11,13-19H2,1-7H3/t21-,23-,24+,25+,27-,28+,29+,30+,31-/m1/s1 |

InChI Key |

MAIIZFGSYSUIIV-BARFHZGGSA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C |

Synonyms |

5α-Stigmast-7-en-3β-ol 3-acetate |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 5alpha Stigmast 7 En 3beta Ol, Acetate and Its Analogs

De Novo Synthesis of the Steroid Skeleton

The de novo or total synthesis of a complex tetracyclic triterpenoid (B12794562) skeleton, such as that found in the stigmastane (B1239390) class, is a formidable undertaking in organic chemistry. nih.gov These intricate structures, characterized by multiple fused rings and numerous stereocenters, demand highly sophisticated and lengthy synthetic sequences. The primary goal of de novo synthesis is to construct the molecule from simple, commercially available starting materials, offering complete control over the molecular architecture and enabling the creation of analogs not accessible from natural sources.

Strategies for constructing the core four-ring system often rely on powerful carbon-carbon bond-forming reactions and cyclization cascades. nih.gov For instance, researchers have explored sequential metallacycle-mediated annulative cross-coupling and double asymmetric Brønsted acid-mediated intramolecular Friedel-Crafts alkylation to build the fused ring system characteristic of sterols. nih.gov These methods are designed to establish the requisite quaternary carbon centers and control the stereochemistry at the ring junctions, which is a critical challenge in steroid synthesis.

Semi-Synthesis from Precursor Sterols

Semi-synthesis, which involves the chemical modification of readily available natural products, is the most common and economically viable method for producing derivatives like 5alpha-Stigmast-7-en-3beta-ol, acetate (B1210297). The starting materials are typically abundant phytosterols (B1254722), such as sitosterol (B1666911), stigmasterol (B192456), and campesterol, which share the same basic stigmastane skeleton. creative-proteomics.com These precursors can be isolated in large quantities from plant oils. The synthesis then focuses on targeted modifications of the existing framework.

The final step in the synthesis of 5alpha-Stigmast-7-en-3beta-ol, acetate from its parent sterol, 5alpha-Stigmast-7-en-3beta-ol (schottenol), is a straightforward acetylation reaction. This involves converting the hydroxyl group (-OH) at the 3-beta position into an acetate ester.

In a laboratory setting, this transformation is typically achieved using reagents like acetic anhydride (B1165640) or acetyl chloride in the presence of a base such as pyridine (B92270) or triethylamine. The base serves to activate the hydroxyl group and neutralize the acidic byproduct of the reaction.

Interestingly, acetylation and deacetylation are also crucial biological processes. In yeast, a reversible sterol acetylation/deacetylation cycle has been identified, controlled by the acetyltransferase ATF2 and the deacetylase SAY1. nih.govnih.gov This biological cycle regulates the export and retention of sterols within the cell. nih.govresearchgate.net While not a method for bulk synthesis, this natural pathway highlights the importance of the acetyl group in modifying the properties of sterols. The production of some steroids in engineered yeast has been improved by knocking out the gene responsible for pregnenolone (B344588) acetylation, indicating that these reactions can be competitive with desired synthetic pathways. nih.gov

Table 1: Common Reagents for Sterol Acetylation

| Reagent | Base Catalyst | Typical Byproduct |

| Acetic Anhydride | Pyridine, DMAP | Acetic Acid |

| Acetyl Chloride | Triethylamine, Pyridine | Hydrochloric Acid |

This table is interactive. You can sort and filter the data.

For Δ7-sterols like the parent compound of the title molecule, theoretical studies based on bond dissociation enthalpies (BDE) indicate that the C14–H bond is particularly susceptible to oxidation. sonar.ch In contrast, for the more common Δ5-sterols, the C7–H bond has the lowest BDE in the nucleus. sonar.ch Oxidation is often a free-radical chain reaction that begins with the abstraction of a hydrogen atom to form hydroperoxides, which can then be converted to other functional groups. sonar.chnih.gov

Chemical reagents for these transformations must be chosen carefully to target the desired position. For example, allylic oxidation can be used to introduce functionality adjacent to existing double bonds. The choice of oxidant and reaction conditions allows chemists to control where the oxidation occurs, leading to a diverse range of sterol derivatives.

The biological activity of sterols and their derivatives is highly dependent on their three-dimensional structure, or stereochemistry. Therefore, the stereoselective introduction of functional groups is paramount in the synthesis of sterol analogs. This means controlling the spatial orientation of new atoms or groups being added to the molecule.

For instance, the synthesis of brassinosteroids, a class of plant hormones with a stigmastane skeleton, requires the precise stereocontrolled introduction of multiple hydroxyl groups onto the side chain and steroid nucleus. researchgate.net Key synthetic steps may involve the addition of functionalized side chains to a C-22 aldehyde precursor, where the stereochemistry is carefully controlled. researchgate.net Similarly, the development of inhibitors for enzymes in the cholesterol biosynthesis pathway has involved the stereoselective introduction of angular methyl groups and the creation of cis-configured amino alcohols on a steroid-like scaffold. nih.gov These precise modifications are essential for achieving the desired biological effect.

Exploration of Enzymatic Synthesis Pathways

The use of enzymes as catalysts in organic synthesis offers significant advantages, particularly in terms of regioselectivity and stereoselectivity. The biosynthesis of sterols in plants and microorganisms is a highly complex and efficient process mediated by a series of specialized enzymes. nih.gov Researchers are increasingly exploring how to harness these enzymatic pathways for the synthesis of specific sterols and their derivatives.

The biosynthesis of plant sterols begins with acetyl-CoA and proceeds through the mevalonate (B85504) pathway to generate intermediates that are cyclized by enzymes like cycloartenol (B190886) synthase. creative-proteomics.comresearchgate.net Subsequent enzymatic steps, including demethylation, isomerization, and reduction, are catalyzed by specific enzymes such as sterol methyltransferases (SMTs), which are responsible for the alkyl groups on the side chain that distinguish plant sterols from cholesterol. nih.gov

Microbial fermentation, particularly using engineered Saccharomyces cerevisiae (yeast), has emerged as a promising alternative for the de novo production of steroids. nih.gov Yeast naturally produces ergosterol (B1671047) and shares many biosynthetic intermediates with plant and animal sterols, making it an ideal chassis for metabolic engineering. nih.gov By introducing genes from other organisms and modifying the native pathways, scientists can direct the synthesis toward specific high-value compounds, moving away from reliance on plant-derived precursors. Furthermore, specific enzymes like steroid C25 dehydrogenase can be used for the targeted regioselective hydroxylation of sterol derivatives under optimized conditions. nih.gov

Table 2: Key Enzyme Classes in Sterol Biosynthesis

| Enzyme Class | Function | Example |

| Cyclase | Cyclization of squalene (B77637) precursor | Cycloartenol Synthase (CAS) nih.gov |

| Methyltransferase | Adds alkyl groups to the side chain | Sterol Methyltransferase (SMT) nih.gov |

| Dehydrogenase | Catalyzes oxidation/reduction reactions | Steroid C25 Dehydrogenase nih.gov |

| Demethylase | Removes methyl groups from the nucleus | Sterol C-4 Demethylation Complex (SC4DM) nih.gov |

This table is interactive. You can sort and filter the data.

Advanced Analytical Characterization and Structural Elucidation of 5alpha Stigmast 7 En 3beta Ol, Acetate

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to piecing together the molecular puzzle of 5alpha-Stigmast-7-en-3beta-ol, acetate (B1210297). Techniques such as NMR, Mass Spectrometry, and Infrared Spectroscopy each offer unique insights into the compound's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of complex organic molecules like 5alpha-Stigmast-7-en-3beta-ol, acetate. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D-NMR) experiments, the precise chemical environment of each proton and carbon atom can be determined.

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, key signals include a multiplet around δ 4.5 ppm corresponding to the proton at the C-3 position, which is shifted downfield due to the deshielding effect of the adjacent acetate group. A characteristic signal for the olefinic proton at C-7 appears as a multiplet around δ 5.1-5.2 ppm. The numerous overlapping signals for the steroidal backbone and side chain protons typically appear in the upfield region (δ 0.5-2.5 ppm), including distinct singlets for the angular methyl groups (C-18 and C-19) and doublets/triplets for the side-chain methyls. The acetyl methyl protons give rise to a sharp singlet around δ 2.0 ppm.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The presence of the acetate group is confirmed by signals for the carbonyl carbon (C=O) around δ 170.5 ppm and the methyl carbon around δ 21.4 ppm. The carbon bearing the acetate group (C-3) resonates around δ 73.5 ppm. The olefinic carbons of the C-7 double bond are observed at approximately δ 117.4 (C-7) and δ 139.6 (C-8).

2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment. ieeesem.comresearchgate.netresearchgate.net

COSY experiments establish proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity within the steroidal rings and the side chain.

HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons based on their attached protons.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule and confirming the placement of quaternary carbons and functional groups. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for the 5alpha-Stigmast-7-en-3beta-ol Skeleton (Shifts for the acetate derivative will be similar, with notable changes around C-3).

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) |

| 3 | ~73.5 (Acetate) | ~4.5 (m) |

| 7 | ~117.4 | ~5.15 (m) |

| 8 | ~139.6 | - |

| 18 | ~12.0 | ~0.54 (s) |

| 19 | ~13.2 | ~0.82 (s) |

| Acetyl CH₃ | ~21.4 | ~2.03 (s) |

| Acetyl C=O | ~170.5 | - |

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), can determine the mass of the parent ion with very high accuracy. This allows for the calculation of a unique molecular formula. For this compound, the expected molecular formula is C₃₁H₅₂O₂. nist.gov The exact mass corresponding to this formula would be confirmed by HR-MS, distinguishing it from other isobaric compounds. ESI-MS analysis in positive ion mode would typically show protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. researchgate.netnih.govresearchgate.net

Electron Ionization Mass Spectrometry (EI-MS) provides characteristic fragmentation patterns that serve as a molecular fingerprint. The mass spectrum of this compound (molecular weight 456.7 g/mol ) shows a molecular ion peak (M⁺) at m/z 456. nist.gov A prominent and diagnostic fragmentation is the loss of an acetic acid molecule (CH₃COOH, 60 Da) via McLafferty rearrangement or simple cleavage, resulting in a significant peak at m/z 396. libretexts.org This peak corresponds to the stigmasta-2,7-diene ion. Further fragmentation of the sterol backbone and cleavage of the side chain leads to a series of smaller ions that are characteristic of the stigmastane (B1239390) skeleton. nist.govnist.govresearchgate.net

Table 2: Key Mass Spectrometry Fragments for this compound.

| m/z | Proposed Fragment | Description |

| 456 | [C₃₁H₅₂O₂]⁺ | Molecular Ion (M⁺) |

| 396 | [M - CH₃COOH]⁺ | Loss of acetic acid |

| 381 | [M - CH₃COOH - CH₃]⁺ | Loss of acetic acid and a methyl group |

| 255 | - | Cleavage of the D-ring |

| 213 | - | Cleavage through the B and C rings |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

The most prominent features are those associated with the acetate ester group. A strong, sharp absorption band appears around 1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an ester. scielo.brspectroscopyonline.com Another strong band is observed in the 1240-1235 cm⁻¹ region, corresponding to the C-O stretching vibration of the acetate group. spectroscopyonline.comacs.org The presence of the C=C double bond within the ring system gives rise to a weaker stretching vibration band around 1650 cm⁻¹. The spectrum is also dominated by bands corresponding to C-H stretching vibrations of sp³ hybridized carbons (methyl and methylene groups) just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) and C-H bending vibrations between 1470 cm⁻¹ and 1365 cm⁻¹. scielo.bracs.org

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2950-2850 | C-H Stretch | Alkane (CH₂, CH₃) |

| ~1735 | C=O Stretch | Ester (Acetate) |

| ~1465 | C-H Bend | Methylene (CH₂) |

| ~1375 | C-H Bend | Methyl (CH₃) |

| ~1240 | C-O Stretch | Ester (Acetate) |

| ~1030 | C-O Stretch | Ester (Acetate) |

Chromatographic Methodologies for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like sterol acetates. researchgate.net In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column (e.g., HP-5MS). nih.govals-journal.com The separated components then enter the mass spectrometer, which acts as a detector, providing a mass spectrum for each component.

The identification of this compound is based on two key parameters: its retention time (the time it takes to travel through the column) and its mass spectrum. researchgate.net The retention time is characteristic for a given set of GC conditions (temperature program, carrier gas flow rate, column type). The mass spectrum obtained is compared with reference spectra in databases like the NIST library for positive identification. nist.govnih.gov The high sensitivity of GC-MS allows for the detection and identification of the compound even at very low concentrations in complex biological or chemical matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. For a non-polar compound like this compound, both normal-phase and reversed-phase HPLC can be employed. nih.govchromforum.org

In Reversed-Phase HPLC (RP-HPLC), the most common mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. mdpi.com A typical mobile phase for separating sterol acetates would be a gradient or isocratic mixture of solvents like methanol (B129727)/water or acetonitrile/water. nih.govlipidmaps.org However, due to the lack of a strong UV chromophore in the molecule, detection can be challenging. Detection methods include UV detection at low wavelengths (around 200-210 nm), a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or coupling the HPLC system to a mass spectrometer (LC-MS). lipidmaps.org LC-MS provides high selectivity and sensitivity, making it an excellent choice for quantification. nih.gov HPLC is particularly useful for preparative-scale purification of the compound from reaction mixtures or natural product extracts. nih.gov

Chiral Chromatography for Stereoisomer Resolution

The resolution of stereoisomers is a critical aspect of the analytical characterization of complex chiral molecules such as this compound. Due to the presence of multiple chiral centers in its steroidal backbone and side chain, this compound can exist as a mixture of enantiomers and diastereomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs), is the most powerful and widely used technique for the separation and quantification of these stereoisomers. nih.govhplc.today

The fundamental principle of chiral chromatography lies in the differential interaction between the individual stereoisomers and a chiral selector immobilized on the stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation, lead to the formation of transient diastereomeric complexes with varying stabilities. Consequently, the different stereoisomers travel through the column at different rates, resulting in their separation. aocs.org

For a complex and rigid molecule like this compound, the selection of an appropriate CSP is paramount for achieving successful stereoisomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for the separation of a broad range of chiral compounds, including steroids. eijppr.com These CSPs possess helical polymer chains with chiral grooves that can effectively discriminate between enantiomers based on their three-dimensional structure.

Another class of CSPs well-suited for the separation of steroids are cyclodextrin-based phases. merckmillipore.comsigmaaldrich.com Cyclodextrins are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic interior and a hydrophilic exterior. They can separate stereoisomers by forming inclusion complexes with the analyte, where the degree of fit within the cyclodextrin cavity differs for each isomer.

The development of a chiral separation method for this compound would typically involve screening a variety of polysaccharide and cyclodextrin-based columns under different mobile phase conditions, including normal-phase, reversed-phase, and polar organic modes. Mobile phase composition, including the type and concentration of organic modifiers and additives, plays a crucial role in modulating the retention and selectivity of the separation. Temperature is another important parameter that can be optimized to improve resolution. sigmaaldrich.com

Due to the absence of specific published methods for the chiral resolution of this compound, the following data table represents a hypothetical, yet scientifically plausible, set of conditions for the chiral HPLC separation of its potential stereoisomers. This example is based on established principles and successful separations of structurally related sterol acetates.

Interactive Data Table: Hypothetical Chiral HPLC Method Parameters for the Resolution of this compound Stereoisomers

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Expected Elution Order | Stereoisomer 1 (e.g., the naturally occurring isomer) followed by other stereoisomers |

| Hypothetical Retention Time (Isomer 1) | 12.5 min |

| Hypothetical Retention Time (Isomer 2) | 14.8 min |

| Resolution (Rs) | > 1.5 |

Structure Activity Relationship Sar Studies of 5alpha Stigmast 7 En 3beta Ol, Acetate and Its Analogs

Correlating Specific Structural Motifs with Enhanced Biological Activities

The biological activities of 5alpha-Stigmast-7-en-3beta-ol, acetate (B1210297) are intrinsically linked to its distinct structural features. The core tetracyclic stigmastane (B1239390) skeleton, the placement of the double bond at the C-7 position, and the nature of the side chain at C-17 all play crucial roles in its interaction with biological targets.

The stigmastane framework provides the foundational scaffold necessary for receptor binding and cellular membrane interactions. Modifications to this core, such as the introduction of additional hydroxyl or keto groups, can significantly alter the compound's polarity and, consequently, its biological profile. For instance, the presence of hydroxyl groups can enhance interactions with polar residues in enzyme active sites or receptor binding pockets.

The position of the unsaturation at C-7 in the B-ring of the steroid nucleus is a key determinant of its conformational flexibility and electronic properties. This feature distinguishes it from other phytosterols (B1254722) with double bonds at different positions (e.g., C-5 in β-sitosterol) and likely influences its specific biological activities. The alkyl side chain at C-17 is another critical motif. Its length, branching, and stereochemistry can profoundly impact the compound's lipophilicity and how it fits into the binding sites of target proteins. Variations in this side chain among different phytosterols are a primary source of their diverse pharmacological effects.

| Structural Motif | Potential Impact on Biological Activity |

| Stigmastane Skeleton | Provides the basic framework for receptor interaction and membrane insertion. |

| C-7 Double Bond | Influences conformational flexibility and electronic distribution, contributing to target specificity. |

| C-17 Alkyl Side Chain | Affects lipophilicity and steric interactions within binding pockets. |

| 3beta-Acetoxy Group | Increases lipophilicity, potentially enhancing membrane permeability and altering binding affinity. |

Impact of the Acetyl Group on Pharmacological Efficacy

The acetylation of the 3-beta-hydroxyl group to form 5alpha-Stigmast-7-en-3beta-ol, acetate is a significant modification that can modulate its pharmacological efficacy. The primary effect of the acetyl group is an increase in the lipophilicity of the molecule. This enhanced lipophilicity can lead to several important consequences for its biological activity.

Secondly, the acetyl group can influence the binding affinity of the molecule to its target proteins. The ester linkage introduces a carbonyl group which can act as a hydrogen bond acceptor, potentially forming new interactions within a binding site that are not possible for the unacetylated hydroxyl group. Conversely, the bulkier acetyl group might also introduce steric hindrance, preventing optimal binding to certain targets. Therefore, the impact of acetylation on pharmacological efficacy is target-dependent and can either enhance or diminish activity.

Stereochemical Configuration and Conformational Effects on Bioactivity

The 5alpha configuration of the A/B ring junction results in a relatively flat, planar structure for the steroid backbone. This is in contrast to the bent conformation of 5beta isomers. This planarity can be crucial for intercalation into biological membranes or for fitting into the active sites of enzymes that process steroidal substrates.

The 3beta orientation of the acetate group is also of paramount importance. An axial 3alpha orientation would position the acetate group differently, leading to altered interactions with target molecules. The equatorial 3beta position is common in naturally occurring bioactive sterols and is often essential for activity.

Comparative SAR Analysis with Unacetylated Stigmast-7-en-3beta-ol and Other Phytosterol Derivatives

To fully appreciate the SAR of this compound, it is instructive to compare it with its unacetylated precursor, Stigmast-7-en-3beta-ol, and other related phytosterols.

Comparison with Stigmast-7-en-3beta-ol: The primary difference lies in the 3-beta substituent. The hydroxyl group in the unacetylated form is a hydrogen bond donor and acceptor, making it more polar than the acetate group. This difference in polarity can affect pharmacokinetic properties such as absorption and distribution. In terms of pharmacodynamics, some biological targets may preferentially bind the hydroxyl group, while others may favor the acetylated form. For example, if a hydrogen bond donation from the 3-beta position is crucial for binding, the unacetylated form would be more active. Conversely, if increased lipophilicity and a hydrogen bond accepting carbonyl are favored, the acetate derivative may show enhanced efficacy.

Comparison with other Phytosterols (e.g., β-sitosterol, Stigmasterol):

Stigmasterol (B192456): Stigmasterol possesses an additional double bond in its side chain at the C-22 position. nih.gov This introduces rigidity to the side chain and can significantly influence how it interacts with binding pockets. Stigmasterol has been investigated for a range of pharmacological properties, including anti-inflammatory and anti-diabetic activities. researchgate.netspandidos-publications.com

A comparative analysis highlights that subtle changes in the steroid nucleus, the side chain, and the substituent at the 3-beta position can lead to significant differences in biological activity.

| Compound | Key Structural Difference from this compound | Potential Impact on Bioactivity |

| Stigmast-7-en-3beta-ol | 3beta-hydroxyl group (more polar) | Altered pharmacokinetic profile and binding interactions. |

| β-sitosterol | Double bond at C-5 | Different A/B ring geometry, potentially leading to different target specificities. |

| Stigmasterol | Double bond at C-22 in the side chain | Increased rigidity of the side chain, influencing binding affinity and selectivity. |

Computational Chemistry Approaches in SAR Elucidation (e.g., Molecular Docking)

Computational chemistry provides powerful tools to investigate the SAR of this compound at a molecular level. Techniques such as molecular docking can predict the binding orientation and affinity of the compound to a specific protein target.

Molecular Docking: This method involves placing the 3D structure of this compound into the binding site of a target protein of known structure. The program then calculates the most favorable binding poses and estimates the binding energy. By performing docking studies with a series of analogs, researchers can rationalize observed SAR trends and predict the activity of novel compounds. For example, docking studies could reveal why the acetyl group enhances or diminishes activity for a particular target by visualizing the specific interactions it forms. In silico analyses of other phytosterols like stigmasterol have been used to explore their potential as therapeutic agents. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for this compound and its analogs, a predictive model can be developed. This model can then be used to estimate the activity of untested compounds, thereby guiding the design of more potent molecules.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the process of SAR elucidation and the optimization of lead compounds.

Ecological and Environmental Relevance of 5alpha Stigmast 7 En 3beta Ol, Acetate

Role in Plant Defense Mechanisms (e.g., against termites, fungi)

Phytosterols (B1254722), including stigmasterol (B192456) and its derivatives, are recognized for their contribution to plant defense against a variety of pests and pathogens. nih.gov The presence of these compounds in plant tissues can deter herbivory and inhibit the growth of pathogenic fungi.

Defense Against Termites:

While direct studies on the efficacy of 5alpha-Stigmast-7-en-3beta-ol, acetate (B1210297) against termites are not extensively documented, research on plant-derived sterols indicates their potential as anti-termite agents. Plant latex, which often contains a mixture of secondary metabolites including sterols, has demonstrated toxic, repellent, and antifeedant properties against termites. greenpharmacy.info For instance, certain sterols isolated from plant latex have been shown to cause significant mortality in termite species. greenpharmacy.info The mechanism of action is often attributed to the disruption of essential metabolic processes in termites or their symbiotic gut protozoa. nih.gov

Repellent Action: Many plant extracts containing phytosterols exhibit repellent effects, discouraging termites from feeding on treated materials. nih.gov

Toxicity: Direct contact with or ingestion of certain plant-derived compounds, including sterols, can be lethal to termites. nih.gov

The table below summarizes the anti-termite activity of compounds structurally related to 5alpha-Stigmast-7-en-3beta-ol, acetate.

| Compound Family | Plant Source Example | Observed Effect on Termites |

| Phytosterols | Various Plant Latices | Mortality, feeding deterrence |

| Terpenoids | Vetiver Grass | Repellency, toxicity |

| Phenolic Compounds | Morus alba (White Mulberry) | Mortality |

Defense Against Fungi:

The role of sterols in plant defense against fungal pathogens is multifaceted. numberanalytics.com Plants and fungi both require sterols for their cell membranes, but they typically synthesize different types. nih.gov Plants produce phytosterols like sitosterol (B1666911) and stigmasterol, while fungi produce ergosterol (B1671047). numberanalytics.com This difference is a key target for plant defense mechanisms. nih.gov

| Plant Defense Compound Class | Mechanism of Antifungal Action |

| Saponins | Complexation with fungal membrane sterols (ergosterol), leading to membrane disruption. |

| Phytoalexins | Antimicrobial compounds produced by plants in response to infection. |

| Pathogenesis-Related (PR) Proteins | Various antifungal activities, including degradation of fungal cell walls. |

Contribution to Phytoremediation Processes

Phytosterols can play a role in maintaining cell membrane integrity and function under stress conditions, which can be induced by high levels of contaminants. nih.gov For example, changes in the ratio of stigmasterol to β-sitosterol have been observed in plants under drought stress, suggesting a role for sterols in stress adaptation. nih.gov By contributing to the plant's resilience, phytosterols may indirectly support phytoremediation processes. However, direct evidence of this compound participating in the uptake or degradation of pollutants is currently lacking.

Interaction within Ecosystems

The ecological role of this compound extends beyond direct defense. As a secondary metabolite, it can be released into the environment through leaf litter decomposition and root exudates, potentially influencing soil microbial communities and the germination and growth of neighboring plants, a phenomenon known as allelopathy.

Future Research Directions and Translational Perspectives for 5alpha Stigmast 7 En 3beta Ol, Acetate

Elucidation of Novel Biosynthetic Pathways of Acetylated Sterols

The biosynthesis of phytosterols (B1254722), including the parent compound of 5alpha-Stigmast-7-en-3beta-ol, acetate (B1210297), is a complex process that begins with acetyl-CoA. researchgate.net In plants, two primary pathways are responsible for producing the core isoprenoid units: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway. frontiersin.org While the general steps leading to the formation of the stigmastane (B1239390) skeleton are understood, the specific enzymes and regulatory mechanisms involved in the acetylation of these sterols remain a significant area of investigation.

Future research will focus on identifying and characterizing the acetyltransferases responsible for adding the acetate group to the 3beta-hydroxyl position of the sterol. This will involve a combination of genetic, biochemical, and proteomic approaches to isolate candidate enzymes and validate their function. Understanding these pathways is crucial, as the acetylation can significantly alter the compound's bioavailability and biological activity.

Key research questions in this area include:

What specific enzymes catalyze the acetylation of 5alpha-Stigmast-7-en-3beta-ol?

How is this acetylation process regulated within the plant cell?

Are there alternative or previously unknown biosynthetic routes to acetylated sterols?

Discovery of Additional Biological Targets and Mechanisms

While phytosterols are broadly recognized for their effects on cholesterol metabolism, the specific biological targets and mechanisms of action for acetylated derivatives like 5alpha-Stigmast-7-en-3beta-ol, acetate are not fully elucidated. nih.gov Current research suggests that stigmastane-type steroids possess a range of activities, including anti-inflammatory and anti-neuroinflammatory effects. nih.govmdpi.com For instance, certain stigmastane derivatives have been shown to inhibit pathways like PI3K/AKT and p38 MAPK. nih.gov

Future investigations will aim to identify novel protein targets and signaling pathways modulated by this specific acetylated sterol. This could involve high-throughput screening assays, affinity chromatography, and computational modeling to predict and validate interactions with cellular components. Uncovering these mechanisms will be essential for understanding its full therapeutic potential.

| Research Area | Potential Biological Targets and Mechanisms |

| Anti-inflammatory | Inhibition of inflammatory signaling pathways (e.g., NF-κB, MAPK). nih.gov |

| Metabolic Regulation | Modulation of lipid metabolism and glucose transport. researchgate.net |

| Anticancer | Induction of apoptosis and inhibition of cell proliferation in cancer cells. frontiersin.orgnih.gov |

Development of Advanced Synthetic Strategies for Complex Analogs

The chemical synthesis of complex sterol analogs is a challenging but vital area of research. researchgate.net Developing efficient and stereoselective synthetic routes to this compound and its derivatives will enable the production of larger quantities for biological testing and the creation of novel analogs with potentially enhanced activity. researchgate.net

Future synthetic strategies will likely focus on:

Green Chemistry Approaches: Utilizing more environmentally friendly reagents and reaction conditions. researchgate.net

Catalytic Methods: Employing novel catalysts to improve reaction efficiency and selectivity.

Combinatorial Chemistry: Generating libraries of related compounds to screen for enhanced biological properties.

These advancements will allow researchers to systematically explore the structure-activity relationships of this class of molecules, leading to the design of more potent and specific therapeutic agents. mdpi.com

Integrated Omics Approaches (e.g., Metabolomics, Lipidomics) for Comprehensive Profiling

Integrated "omics" technologies, such as metabolomics and lipidomics, offer a powerful approach to understanding the global impact of this compound on cellular metabolism. creative-proteomics.com These techniques allow for the simultaneous measurement of hundreds to thousands of small molecules, providing a comprehensive snapshot of the metabolic state of a cell or organism. researchgate.net

By treating cells or animal models with the compound and analyzing the resulting changes in the metabolome and lipidome, researchers can:

Identify novel metabolic pathways affected by the compound.

Discover biomarkers of its biological activity.

Gain a deeper understanding of its mechanism of action. creative-proteomics.com

Lipidomics, in particular, is well-suited for studying phytosterols and their effects on lipid metabolism. mdpi.com This approach can reveal subtle changes in the composition of cellular membranes and the concentrations of various lipid species, providing valuable insights into how these compounds exert their effects. creative-proteomics.com

Preclinical Validation in Advanced In Vivo Models

To translate basic research findings into potential clinical applications, preclinical validation in advanced in vivo models is essential. nih.gov Animal models such as mice, rabbits, and hamsters have been instrumental in studying the effects of phytosterols on cardiovascular health and other conditions. nih.gov

Future research will utilize more sophisticated in vivo models, including:

Genetically Engineered Models: Mice with specific gene knockouts or knock-ins to study the role of particular proteins in the compound's mechanism of action.

Disease-Specific Models: Animal models that more accurately mimic human diseases, such as atherosclerosis or metabolic syndrome. nih.gov

Humanized Models: For instance, the use of Caco-2 cell monolayers to study intestinal absorption and bioavailability in a system that simulates the human gut. scielo.brresearchgate.net

These advanced models will provide more relevant data on the efficacy and potential therapeutic applications of this compound.

Exploration of Synergistic Effects with Other Bioactive Compounds

There is growing interest in the potential for synergistic interactions between different bioactive compounds. Combining this compound with other natural products or pharmaceutical drugs could lead to enhanced therapeutic effects. mdpi.com For example, studies have shown that phytosterols can have synergistic effects with n-3 fatty acids in the context of non-alcoholic fatty liver disease. nih.gov Similarly, combining phytosterols with statins or ezetimibe (B1671841) has been shown to produce a greater reduction in cholesterol levels. nih.gov

Future research will systematically explore these potential synergies through:

In Vitro Screening: Testing combinations of compounds in cell-based assays.

In Vivo Studies: Evaluating the efficacy of combination therapies in animal models.

Mechanism-Based Studies: Investigating the molecular basis for any observed synergistic effects.

This line of inquiry could lead to the development of novel combination therapies with improved efficacy for a variety of conditions.

Q & A

Q. What experimental strategies are recommended for characterizing the structural integrity of 5α-Stigmast-7-en-3β-ol, acetate in synthetic preparations?

To confirm structural fidelity, combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS). NMR resolves stereochemical configurations (e.g., 3β-acetate orientation and 5α-stigmastane backbone), while HRMS validates molecular mass. Cross-reference spectral data with the NIST Chemistry WebBook . For example, discrepancies in methyl group chemical shifts (δ 0.6–1.5 ppm) may indicate impurities or isomerization. Use preparative HPLC to isolate pure fractions if anomalies persist.

Q. How can researchers ensure reproducibility in lipid bilayer studies involving this compound?

Standardize lipid film hydration protocols: dissolve 5α-Stigmast-7-en-3β-ol, acetate in chloroform:methanol (2:1), evaporate under nitrogen, and hydrate with buffer (pH 7.4, 37°C). Use dynamic light scattering (DLS) to monitor vesicle size (target 100–200 nm polydispersity index <0.2). Note that temperature fluctuations >2°C during hydration can alter membrane incorporation efficiency . Include control experiments with cholesterol acetate to compare membrane fluidity via fluorescence anisotropy.

Advanced Research Questions

Q. How should contradictory data on the compound’s metabolic stability be resolved in in vitro assays?

Conflicting results (e.g., half-life variability in liver microsomes) may arise from differences in incubation conditions. Optimize assays by:

- Standardizing enzyme sources : Use pooled human liver microsomes (pHLM) with consistent CYP450 activity.

- Controlling oxygen tension : Maintain 5% CO₂ to prevent oxidative degradation .

- Validating LC-MS/MS quantification : Include deuterated internal standards (e.g., d₇-cholesterol acetate) to correct for matrix effects .

Publish raw chromatograms and kinetic curves to enable cross-lab comparisons .

Q. What advanced techniques can elucidate the compound’s role in lipid raft dynamics?

Employ super-resolution microscopy (e.g., STED or PALM) to visualize nanoscale raft domains in live cells. Label 5α-Stigmast-7-en-3β-ol, acetate with BODIPY-FL via esterase-resistant linkages. Compare co-localization with raft markers (e.g., GM1 ganglioside) under cholesterol depletion (methyl-β-cyclodextrin treatment). Quantify fluorescence recovery after photobleaching (FRAP) to assess mobility . Contradictory raft partitioning data may stem from cell type-specific lipid compositions; validate findings in ≥3 cell lines .

Q. How can researchers address discrepancies in reported mass spectrometry fragmentation patterns?

Variations in MS/MS spectra (e.g., m/z 396.3 vs. 412.3 base peaks) often reflect ionization conditions. Use electrospray ionization (ESI) in positive mode with 30 V collision energy to optimize acetate group cleavage. Cross-validate with NIST reference spectra . For ambiguous peaks, perform tandem MSⁿ (n=3) or isotopic labeling to trace fragmentation pathways. Publish raw spectra in supplemental data with annotated fragmentation trees .

Methodological Guidance

Q. What statistical approaches are appropriate for dose-response studies involving this compound?

Apply nonlinear regression (e.g., Hill equation) to model EC₅₀/IC₅₀ values. Use Bayesian hierarchical models to pool data from replicate experiments, reducing overfitting. Report 95% confidence intervals and Akaike information criterion (AIC) for model selection . For outliers, perform Grubbs’ test (α=0.05) but retain biological replicates unless technical errors are confirmed .

Q. How should researchers design controls for toxicity assays in primary cell lines?

Include:

- Solvent controls : Match acetate concentration to experimental doses.

- Structural analogs : Compare with 5α-cholestanol acetate to isolate sterol backbone effects.

- Viability assays : Combine ATP-Glo™ and Annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects .

Document cell passage number and serum lot variability to mitigate batch effects .

Data Presentation Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.